molecular formula C18H19BrN6O B2489803 2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide CAS No. 2309310-67-4

2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide

Cat. No. B2489803
CAS RN: 2309310-67-4
M. Wt: 415.295
InChI Key: SIGUPHPLBKMLRG-UHFFFAOYSA-N
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Description

The compound “2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a bromophenyl group, a methyl group, a triazolo[4,3-b]pyridazine ring, and an azetidine ring .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR . These techniques provide information about the types of atoms in the molecule, their connectivity, and the functional groups present.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups and the conditions under which the reactions are carried out. For example, the presence of the bromophenyl group might make it susceptible to reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the types of atoms and functional groups it contains. For example, its solubility, melting point, and boiling point can be predicted based on its molecular structure .

Scientific Research Applications

In addition to these areas, in silico pharmacokinetic and molecular modeling studies have been conducted to understand the compound’s interactions with biological targets. Researchers hope to leverage these insights for rational drug design and the development of new therapies for multifunctional diseases .

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, studies could also focus on optimizing its synthesis and improving its yield .

properties

IUPAC Name

2-(2-bromophenyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O/c1-12-20-21-16-7-8-17(22-25(12)16)24-10-14(11-24)23(2)18(26)9-13-5-3-4-6-15(13)19/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGUPHPLBKMLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide

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